4-Bromo-2-fluoro-N-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, and an N-methyl group attached to the amide nitrogen
Scientific Research Applications
4-Bromo-2-fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying the biological pathways involving benzamide derivatives.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-N-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor, thereby inhibiting the receptor’s activity . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
The compound’s action on the androgen receptor affects the androgen signaling pathway . By blocking the receptor, it prevents the activation of genes that are regulated by androgens . The downstream effects of this blockade can vary, but they often involve the suppression of androgen-dependent growth signals .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-dependent cellular processes . By blocking the androgen receptor, the compound can suppress the growth of cells that rely on androgens for proliferation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-N-methylbenzamide plays a significant role in biochemical reactions as an intermediate in the synthesis of MDV 3100 . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex
Cellular Effects
The cellular effects of this compound are primarily related to its role as an androgen-receptor antagonist By blocking the binding of androgens to their receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to 4-bromo-2-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Amidation: The benzoyl chloride is then reacted with N-methylamine in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and reaction times to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-4-bromo-2-fluoroaniline.
Oxidation: Formation of 4-bromo-2-fluorobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: The compound itself.
4-Bromo-2-fluoro-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.
4-Bromo-2-fluoro-N-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749927-69-3 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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